3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and methyl groups. One common method starts with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl derivatives
Uniqueness
3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-4-12(3-2-6(13)14)11-7(5)8(9)10/h4,8H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHJEZNCSMOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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